

# A Comparative Guide to Analytical Methods for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The inherent complexity of these molecules, comprising an antibody, a linker, and a payload, presents unique analytical challenges. Ensuring the quality, safety, and efficacy of ADCs necessitates a suite of robust analytical methods to characterize critical quality attributes (CQAs). This guide provides an objective comparison of key analytical techniques used for ADC characterization, supported by experimental data and detailed methodologies.

## Key Quality Attributes and Corresponding Analytical Techniques

The characterization of ADCs involves the assessment of various parameters. The following table summarizes the primary analytical techniques employed for evaluating key CQAs:



| Critical Quality Attribute (CQA) | Primary Analytical<br>Technique(s)                                                                                                     | Purpose of Analysis                                                                                                                                                       |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug-to-Antibody Ratio (DAR)     | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to an antibody, which directly impacts efficacy and safety.[1][2][3][4]                                      |
| Drug Load Distribution           | HIC, RP-HPLC, MS                                                                                                                       | To characterize the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[2][3][5]                                                                     |
| Aggregation and Fragmentation    | Size Exclusion<br>Chromatography (SEC)                                                                                                 | To detect and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) that can affect stability and immunogenicity.[1] [6][7][8] |
| Purity and Heterogeneity         | Capillary Electrophoresis-<br>Sodium Dodecyl Sulfate (CE-<br>SDS), Imaged Capillary<br>Isoelectric Focusing (iCIEF)                    | To assess the purity of the ADC and characterize charge heterogeneity arising from the conjugation process.[9][10][11]                                                    |
| Conjugation Site                 | Mass Spectrometry (MS) with peptide mapping                                                                                            | To identify the specific amino acid residues where the druglinker is attached to the antibody.[12][13]                                                                    |
| Free Drug Level                  | RP-HPLC, Enzyme-Linked<br>Immunosorbent Assay (ELISA)                                                                                  | To quantify the amount of unconjugated cytotoxic drug, which can contribute to systemic toxicity.[1]                                                                      |



Conformational Stability

Differential Scanning Calorimetry (DSC)

To evaluate the impact of conjugation on the thermal stability of the antibody.[1][14]

## **Comparison of Key Analytical Methods**

This section provides a detailed comparison of the most commonly used analytical techniques for ADC characterization.

## **Hydrophobic Interaction Chromatography (HIC)**

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[15] [16] It is a cornerstone technique for determining the DAR and drug load distribution of cysteine-linked ADCs.[3][5]

### Strengths:

- Preserves the native structure of the ADC.[15]
- Provides excellent resolution of different drug-loaded species.[1][3]
- Allows for the isolation of specific DAR species for further analysis.[16]

#### Limitations:

- Traditionally incompatible with direct MS analysis due to the use of non-volatile salts.[2][5]
   [16] However, recent advancements have led to the development of MS-compatible HIC methods.[2][17]
- May not be suitable for analyzing lysine-linked ADCs due to their high heterogeneity.[18]
- Method development can be empirical and challenging.[16]

#### Experimental Protocol: DAR Analysis by HIC

- Column: TSKgel Butyl-NPR, 4.6 mm ID × 3.5 cm, 2.5 μm.[19]
- Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.



- Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
- Gradient: A linear gradient from high to low salt concentration.
- Flow Rate: 0.8 mL/min.[20]
- Detection: UV at 280 nm.
- Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[3]



Click to download full resolution via product page

**Caption:** Workflow for Drug-to-Antibody Ratio (DAR) analysis using HIC.

## Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. It is a versatile technique used for determining the average DAR, analyzing drug load distribution on light and heavy chains, and quantifying free drug levels.[3][21][22]

### Strengths:

- Orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs.[3]
- Can provide information on drug distribution between the light and heavy chains after reduction.[3]
- Applicable to a wide range of ADCs, including those with different conjugation chemistries.
   [23]



#### Limitations:

- Denaturing conditions can lead to the loss of the ADC's native structure.
- May not resolve positional isomers of ADCs with the same number of conjugated drugs.[16]

Experimental Protocol: DAR Analysis of Reduced ADC by RP-HPLC

- Sample Preparation: The ADC is reduced to dissociate the heavy and light chains.[3][21]
- Column: Agilent ZORBAX RRHD SB300-C8.[21]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.[22]
- Gradient: A gradient from low to high organic solvent concentration.
- Detection: UV at 280 nm.
- Data Analysis: The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[3][24]



Click to download full resolution via product page

**Caption:** Workflow for DAR analysis of a reduced ADC using RP-HPLC.

## Mass Spectrometry (MS)

MS is a powerful technique that measures the mass-to-charge ratio of ions. It is used for DAR determination, conjugation site mapping, and characterization of various ADC attributes.[12]



[13][25] Native MS, performed under non-denaturing conditions, is particularly useful for analyzing intact ADCs and non-covalent complexes.[26][27]

## Strengths:

- Provides accurate mass measurements for intact ADCs and their subunits.
- Enables the identification of conjugation sites through peptide mapping.[13]
- Can be coupled with liquid chromatography (LC-MS) for enhanced separation and characterization.

#### Limitations:

- Data analysis can be complex, especially for heterogeneous ADCs.
- Sensitivity can be a challenge for low-abundance species.

Experimental Protocol: Native SEC-MS for DAR Analysis

- Column: Size Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC Protein BEH SEC).
- Mobile Phase: Volatile buffer such as ammonium acetate.[29]
- MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[30]
- Data Analysis: Deconvolution of the mass spectrum to determine the masses of the different DAR species and calculate the average DAR.





Click to download full resolution via product page

Caption: General workflow for native SEC-MS analysis of ADCs.

## **Size Exclusion Chromatography (SEC)**

SEC separates molecules based on their hydrodynamic radius. It is the primary method for detecting and quantifying aggregates and fragments in ADC preparations.[1][6][7][8]

## Strengths:

- Provides a direct measure of size heterogeneity.[31]
- Can be performed under non-denaturing conditions.
- Relatively simple and robust method. [29]

#### Limitations:



- May not resolve species with similar sizes but different conformations.
- Hydrophobic interactions between the ADC and the SEC column can sometimes lead to
  peak tailing and inaccurate quantification.[6][8] The use of specialized columns and mobile
  phase modifiers can mitigate this issue.[7]

Experimental Protocol: Aggregation Analysis by SEC

- Column: Agilent AdvanceBio SEC.[6][7]
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[7]
- Flow Rate: Typically 0.5 1.0 mL/min.
- Detection: UV at 280 nm.
- Data Analysis: Integration of peak areas to determine the percentage of monomer, aggregate, and fragment.



Click to download full resolution via product page

**Caption:** Workflow for aggregation and fragmentation analysis by SEC.

## **Capillary Electrophoresis (CE)**

CE techniques, such as CE-SDS and iCIEF, separate molecules based on their size and charge, respectively. They are high-resolution methods used for purity assessment and characterization of charge heterogeneity.[9][10][11]

### Strengths:

- High separation efficiency and resolution.
- Requires minimal sample volume.



Can be coupled with MS for further characterization.[11]

#### Limitations:

- Throughput can be lower compared to HPLC-based methods.
- Method development can be more complex.

Experimental Protocol: Purity Analysis by CE-SDS

- Sample Preparation: The ADC is denatured and treated with SDS under reducing or nonreducing conditions.
- Capillary: Fused-silica capillary.
- Separation Buffer: Contains SDS and sieving polymer.
- Detection: UV at 220 nm.
- Data Analysis: Determination of the percentage of the main peak and impurities.

## Conclusion

The comprehensive characterization of ADCs requires a multi-faceted analytical approach. Each technique offers unique advantages and limitations, and their orthogonal application provides a thorough understanding of the molecule's critical quality attributes. The choice of analytical methods will depend on the specific characteristics of the ADC, including the conjugation chemistry and the properties of the antibody and payload. As ADC development continues to evolve, so too will the analytical toolbox, with a trend towards more integrated and high-throughput methodologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Validation & Comparative





- 1. Analytical methods for physicochemical characterization of antibody drug conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. Characterization of ADCs by Capillary Electrophoresis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. lcms.cz [lcms.cz]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody—Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]



- 23. pubs.acs.org [pubs.acs.org]
- 24. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates [bocsci.com]
- 25. Antibody-Drug Conjugate (ADC) Analysis with HRMS Qmera Pharmaceuticals [qmerapharma.com]
- 26. Analysis of ADCs by Native Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 28. mdpi.com [mdpi.com]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 30. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 31. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [A Comparative Guide to Analytical Methods for Antibody-Drug Conjugate Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605427#analytical-methods-for-characterizing-adcs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com